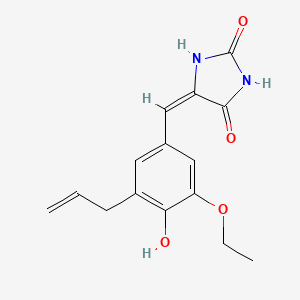
5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione, also known as AEIH, is a chemical compound with potential therapeutic applications. It belongs to the class of imidazolidinedione derivatives and has been studied extensively for its biological activities.
Mecanismo De Acción
The mechanism of action of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. It also activates the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been shown to inhibit the activity of HDACs, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. This compound has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. It has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, this compound has some limitations for lab experiments. It is relatively unstable in solution and can degrade over time. It also has limited solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the study of 5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione. One area of research is the development of more stable and soluble analogs of this compound that can be used in a wider range of assays. Another area of research is the investigation of the mechanism of action of this compound and its potential targets. The use of this compound in combination with other drugs or therapies is also an area of interest. Finally, the clinical development of this compound for the treatment of cancer, diabetes, and neurodegenerative diseases is a promising avenue for future research.
Métodos De Síntesis
5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione can be synthesized through a multi-step process that involves the reaction of 3-allyl-5-ethoxy-4-hydroxybenzaldehyde with urea and acetic anhydride. The resulting intermediate is then treated with sodium hydroxide to yield the final product, this compound. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione has been studied for its potential therapeutic applications in various fields, including cancer, diabetes, and neurodegenerative diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. This compound has also been studied for its neuroprotective effects and its ability to improve cognitive function.
Propiedades
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-5-10-6-9(8-12(13(10)18)21-4-2)7-11-14(19)17-15(20)16-11/h3,6-8,18H,1,4-5H2,2H3,(H2,16,17,19,20)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDHRKMHYCEFHH-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5716418.png)


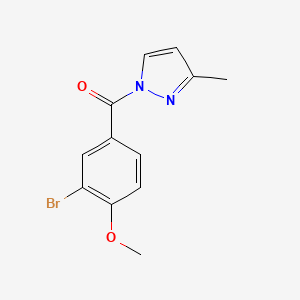
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716445.png)
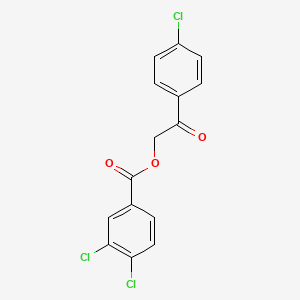

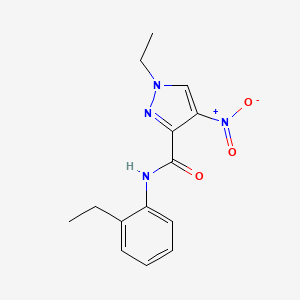
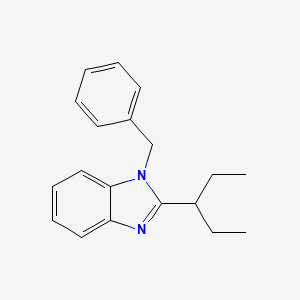
![4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5716483.png)
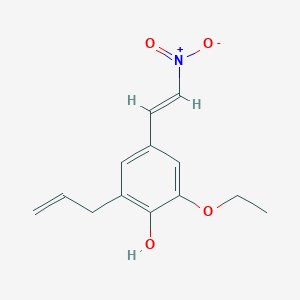
![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716494.png)